molecular formula C21H17N5O3S2 B2409353 N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1234940-56-7

N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2409353
CAS RN: 1234940-56-7
M. Wt: 451.52
InChI Key: KTJVJAFSFMFGMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized through various methods. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized through reactions involving phenyl acetic acid derivatives and thiosemicarbazide . Another study reported the synthesis of N-(4-methyl-5-(4-((arylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)benzamides through a reaction involving N-(4-methyl-5-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)benzamide and aryl amines .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a thiazole ring, which is a five-membered ring with nitrogen and sulfur heteroatoms . It also contains an imidazole ring, which is a five-membered ring with two nitrogen atoms .

Scientific Research Applications

Anticancer Activity

  • N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, closely related to the queried compound, have shown significant anticancer activity. Specifically, variants of these compounds demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines. 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide was highlighted for its apoptosis-inducing potential (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antifungal and Apoptotic Effects

  • Triazole-oxadiazole compounds, structurally similar to the queried chemical, were found effective against various Candida species. One compound in this category demonstrated potent antifungal activity and an apoptotic effect on Candida, showing promise as a potential antifungal agent (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Antibacterial Properties

  • Derivatives of N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, which include structural elements of the queried compound, exhibited significant antibacterial activity. These compounds, synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, showed effectiveness against bacterial strains (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the broad range of activities reported for imidazole-containing compounds , this compound could be a promising candidate for further study in drug development.

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S2/c1-14-12-30-20(23-14)24-19(27)13-31-21-22-11-18(25(21)16-7-3-2-4-8-16)15-6-5-9-17(10-15)26(28)29/h2-12H,13H2,1H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJVJAFSFMFGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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